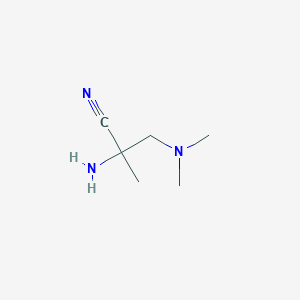

2-Amino-3-(dimethylamino)-2-methylpropanenitrile

説明

2-Amino-3-(dimethylamino)-2-methylpropanenitrile is a complex organic compound. It is related to the class of compounds known as amino acids, which are the basic units of proteins . More than 300 amino acids are found in nature . The compound is also related to the class of compounds known as 2-amino-3-cyano-4H-chromenes .

Synthesis Analysis

The synthesis of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds often involves enantioselective enzymes . For example, trifluoroborate iminiums (TIMs) are easily prepared by acid-promoted condensation of potassium acyltrifluoroborates (KATs) and amines and are cleanly and rapidly oxidized to amides with hydrogen peroxide . Another method involves the multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis

The molecular structure of 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and related compounds has been determined by X-ray analysis . These compounds are synthesized by three-component reactions of aldehydes, dimedone, and CH acids .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-(dimethylamino)-2-methylpropanenitrile and similar compounds are diverse. For instance, the reaction of an activated carboxylic acid with an amine, a process that employs stoichiometric amounts of coupling reagents and environmentally concerning solvents . Another reaction involves the use of the enol tautomer, which is still nucleophilic on carbon .Physical And Chemical Properties Analysis

Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .科学的研究の応用

Peptide Synthesis

2-Amino-3-(dimethylamino)-2-methylpropanenitrile is used in the synthesis of peptides . It’s an analog of Alanine, Glycine, Valine, and Leucine, which are all essential amino acids. This compound can be used to create unusual amino acids, expanding the range of possible peptide structures .

Synthesis of Secondary and Tertiary Amides

This compound can be used in the synthesis of secondary and tertiary amides without the need for coupling agents . This is particularly useful for challenging cases such as N-methyl amino acids .

Oxidative Amidation

2-Amino-3-(dimethylamino)-2-methylpropanenitrile can be used in the oxidative amidation of potassium acyltrifluoroborates (KATs) to form amide bonds . This method allows for the facile formation of tertiary amides .

Modification of N-terminal Proline Residue

The compound can be used to modify an N-terminal proline residue in peptides . This allows for the creation of unique peptide structures .

Iterative Synthesis of Short, N-methylated Peptides

2-Amino-3-(dimethylamino)-2-methylpropanenitrile can be used in the iterative synthesis of short, N-methylated peptides without the need for coupling agents . This is a significant advancement in peptide synthesis .

Oligonucleotide Manufacturing

While not directly mentioned in the search results, similar compounds are used in the manufacturing of oligonucleotides for therapeutic, diagnostic, and research applications . It’s possible that 2-Amino-3-(dimethylamino)-2-methylpropanenitrile could have similar applications.

将来の方向性

D-Amino acids, including 2-Amino-3-(dimethylamino)-2-methylpropanenitrile, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future research may focus on identifying, engineering, and applying enzymes in novel biocatalytic processes to increase the D-AA derivatives generated, improve the intrinsic atomic economy and cost-effectiveness, and generate processes at low environmental impact .

特性

IUPAC Name |

2-amino-3-(dimethylamino)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6(8,4-7)5-9(2)3/h5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAWIDJUWFMBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(dimethylamino)-2-methylpropanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)

![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)